molecular formula C10H13Cl2NO2 B596859 Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride CAS No. 124082-19-5

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

カタログ番号: B596859
CAS番号: 124082-19-5
分子量: 250.119
InChIキー: CKHLTQXMMBPPQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, also known as Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.119. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLTQXMMBPPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655128
Record name Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124082-19-5
Record name Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 124082-19-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, with the CAS number 124082-19-5, is a synthetic β-amino acid derivative that has garnered interest within the scientific community. As a chiral molecule, it can exist as (R) and (S) enantiomers, with the specified CAS number referring to the racemic mixture. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily as an intermediate in the synthesis of more complex, biologically active molecules.[1] Its structural similarity to neurotransmitters and other endogenous molecules makes it a compound of interest for investigating structure-activity relationships, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations.

Chemical and Physical Properties

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a white solid with a melting point range of 127-129 °C.[2] Its chemical structure features a central propanoate backbone with a methyl ester, an amino group, and a 4-chlorophenyl substituent at the β-position. The hydrochloride salt form enhances its solubility in aqueous media.

PropertyValueSource
CAS Number 124082-19-5[2]
Molecular Formula C₁₀H₁₃Cl₂NO₂[2]
Molecular Weight 250.12 g/mol [3]
Physical Form White solid[2]
Melting Point 127-129 °C[2]
IUPAC Name methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride
SMILES COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl[3]
InChI Key CKHLTQXMMBPPQU-UHFFFAOYSA-N[4]

Synthesis and Manufacturing

The synthesis of racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is typically achieved through a two-step process: the formation of the corresponding carboxylic acid followed by esterification.

Step 1: Synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid

A common and efficient method for the synthesis of the carboxylic acid precursor is the reaction of 4-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol.[5] This one-pot reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Experimental Protocol:

  • To a suitable reaction vessel, add 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the mixture to reflux with vigorous stirring for approximately 8 hours. The reaction mixture will initially become clear and then a precipitate will form.[5]

  • After cooling the mixture to room temperature, the resulting crystalline solid is collected by filtration.[5]

  • The crude product can be washed with cold ethanol and dried to yield 3-amino-3-(4-chlorophenyl)propanoic acid.

Synthesis_Step1 reagents 4-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate intermediate reagents->intermediate Knoevenagel Condensation Michael Addition Decarboxylation solvent Ethanol conditions Reflux, 8h product 3-amino-3-(4-chlorophenyl)propanoic acid intermediate->product

Synthesis of the carboxylic acid precursor.
Step 2: Esterification to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

The second step involves the esterification of the synthesized carboxylic acid to its methyl ester, followed by salt formation. A standard and effective method for this transformation is the Fischer esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[6]

Experimental Protocol:

  • Suspend 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • The residue can be dissolved in a suitable solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • To form the hydrochloride salt, the resulting methyl ester is dissolved in an appropriate solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent.

  • The precipitated Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis_Step2 start_acid 3-amino-3-(4-chlorophenyl)propanoic acid ester Methyl 3-amino-3-(4-chlorophenyl)propanoate start_acid->ester Fischer Esterification reagents Methanol (excess) + Conc. H₂SO₄ (cat.) final_product Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride ester->final_product Salt Formation hcl HCl (in ether)

Esterification and salt formation.

Potential Applications in Drug Discovery and Research

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural features make it a precursor for molecules targeting the central nervous system and other biological systems.

Precursor to GABA Analogues

The structural similarity of the 3-amino-3-(4-chlorophenyl)propanoic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential as a scaffold for developing GABA analogues. Such compounds are of significant interest for the treatment of neurological disorders like epilepsy, anxiety, and neuropathic pain. The (S)-enantiomer of the corresponding carboxylic acid has been noted for its potential in modulating neurotransmitter systems.[1]

Enzyme Inhibition

There are indications that derivatives of 3-amino-3-arylpropanoic acids may exhibit inhibitory activity against certain enzymes. While specific studies on Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are not widely published, related compounds have been investigated for their biological effects. Further research is warranted to explore the potential of this compound and its derivatives as inhibitors of enzymes such as cathepsin K, which is involved in bone resorption.

Antimicrobial Activity

Some preliminary reports suggest that this class of compounds may possess antimicrobial properties. However, these findings are not yet substantiated by extensive studies, and the mechanism of action remains to be elucidated.

Analytical Characterization

The identity and purity of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons, and the methyl ester protons.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. For chiral molecules, chiral HPLC methods can be developed to separate and quantify the individual enantiomers.

  • Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound, which should correspond to its molecular formula.

Safety and Handling

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For storage, it should be kept in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 124082-19-5) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from commercially available starting materials makes it an accessible building block for the creation of more complex molecules. While its own biological activity is not yet fully characterized in publicly available literature, its structural relationship to known bioactive compounds, particularly GABA analogues, suggests that it and its derivatives are promising candidates for further investigation. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

  • United States Patent 6,448,228 B1. (1999). Fungicidal dipeptides.
  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Al-Hiari, Y. M., et al. (2020). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 25(15), 3485.
  • Scribd. (n.d.). A One-pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Scielo. (2020). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • MDPI. (2021). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

  • Chemsrc. (n.d.). METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE. Retrieved from [Link]

Sources

A Technical Guide to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various biologically active molecules. Its structural similarity to γ-aminobutyric acid (GABA) analogues positions it as a compound of significant interest in neuroscience and medicinal chemistry. This guide provides an in-depth analysis of the compound, covering its chemical identity, validated synthesis and purification protocols, comprehensive analytical characterization, and its established role within the broader context of drug development, particularly concerning GABA-B receptor modulation.

Introduction and Chemical Identity

Methyl 3-amino-3-(4-chlorophenyl)propanoate is a β-amino ester, a class of compounds with significant utility in organic synthesis and pharmaceutical development.[1][2] The presence of a chiral center at the C3 position, a 4-chlorophenyl ring, and a methyl ester functional group makes it a versatile building block. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for both storage and reaction chemistry.

This compound is structurally related to Baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], a well-known muscle relaxant and antispastic agent that acts as a selective agonist for the GABA-B receptor.[3] This structural relationship underscores the compound's importance as a key intermediate for synthesizing Baclofen, its derivatives, and other potential GABA-B receptor modulators.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is provided below.

PropertyValueSource
IUPAC Name methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride[4][5]
Synonyms (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl[4]
CAS Number 124082-19-5 (racemate), 1217530-86-3 (R-enantiomer)[1][6]
Molecular Formula C₁₀H₁₃Cl₂NO₂[1]
Molecular Weight 250.12 g/mol [4]
Appearance White solid[1]
Melting Point 127-129 °C[1]

Synthesis and Purification Protocol

The synthesis of β-amino esters like Methyl 3-amino-3-(4-chlorophenyl)propanoate can be approached through several routes. A common and effective method involves a variation of the Mannich reaction or Michael addition.[7] The following protocol describes a robust, multi-step synthesis adapted from established methodologies for related compounds, designed for high yield and purity.

Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, starting from 4-chlorobenzaldehyde and proceeding through a nitro-aldol condensation and subsequent reduction.

SynthesisWorkflow start Start Materials step1 Step 1: Henry Reaction (Nitro-aldol Condensation) start->step1 4-chlorobenzaldehyde, nitromethane, base intermediate1 1-(4-chlorophenyl)-2-nitroethene step1->intermediate1 step2 Step 2: Michael Addition (Malonic Ester Synthesis) intermediate1->step2 Diethyl malonate, NaOEt intermediate2 Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate step2->intermediate2 step3 Step 3: Reduction & Decarboxylation (Catalytic Hydrogenation) intermediate2->step3 H₂, Raney Nickel, HCl (aq) intermediate3 Baclofen (Racemic Carboxylic Acid) step3->intermediate3 step4 Step 4: Esterification intermediate3->step4 Methanol, SOCl₂ or H₂SO₄ product_freebase Methyl 3-amino-3-(4-chlorophenyl)propanoate step4->product_freebase step5 Step 5: Salt Formation product_freebase->step5 HCl in Ether final_product Final Product (HCl Salt) step5->final_product GABAB_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel βγ subunit activates Ca_Channel Ca2+ Channel (Voltage-gated) G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_Channel->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ca_Channel->Hyperpolarization Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds ATP ATP ATP->AC K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Blocked

Caption: Simplified GABA-B receptor signaling cascade upon agonist binding.

Upon activation by an agonist, the GABA-B receptor engages a Gi/o-type G-protein. [3][8]The G-protein dissociates into its α and βγ subunits, which mediate downstream effects:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). [9]2. Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the postsynaptic membrane. [8]It also inhibits voltage-gated Ca²⁺ channels on presynaptic terminals, reducing neurotransmitter release. [3] The combined effect is a potent inhibition of neuronal activity, which is the basis for the therapeutic effects of Baclofen in treating spasticity.

Conclusion

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a compound of high strategic importance in medicinal chemistry. Its well-defined structure serves as an essential scaffold for the synthesis of GABA-B receptor agonists, most notably Baclofen. The synthetic protocols, while requiring careful control of reaction conditions, are robust and scalable. A thorough understanding of its chemical properties, synthesis, and biological context is crucial for researchers and scientists in the field of drug development aiming to explore and create novel therapeutics for neurological disorders.

References

  • Vertex AI Search. (2023). Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Sigma-Aldrich. (n.d.). methyl (R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride.
  • National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • Pharmaffiliates. (n.d.). CAS No : 107348-47-0 | Product Name : PPC-NHS ester.
  • PubMed. (2022). Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing.
  • Houshdar Tehrani, M. H., Farnia, M., & Shalchian Nazer, M. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 1-3.
  • MDPI. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development.
  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Google Patents. (n.d.). CN101514167B - Preparation method of chiral baclofen.
  • SpringerLink. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation.
  • Google Patents. (1999). United States Patent.
  • PubMed Central (PMC). (n.d.). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling.
  • Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Ad. J. Chem. B, 4(2), 158-163.
  • Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
  • ACS Publications. (n.d.). Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery. Biomacromolecules.
  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Experimental Pharmacology and Drug Discovery, 13.
  • ResearchGate. (2025). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen.
  • NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry.
  • Sigma-Aldrich. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5.
  • Wikipedia. (n.d.). G protein-coupled receptor.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • BLDpharm. (n.d.). 357388-75-1|Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate.
  • YouTube. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor.
  • The HRB National Drugs Library. (n.d.). EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC).
  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

Sources

An In-depth Technical Guide to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride: From Agrochemical Discovery to Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a molecule with a fascinating and bifurcated history. Initially emerging from the field of agrochemical research as a building block for novel fungicides, it has since been primarily recognized for its close structural relationship to the Gamma-Aminobutyric Acid (GABA) analogue, baclofen, and its potential as a prodrug. This document will delve into its discovery, synthesis, chiral resolution, and its dual identity as both a synthetic precursor and a potential therapeutic agent.

Introduction: A Molecule with a Dual Identity

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral β-amino acid ester. Its core structure, a phenyl ring substituted with a chlorine atom attached to a propanoate backbone with an amino group at the β-position, places it in the family of GABA analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest in pharmacology for their potential to treat a range of neurological and psychiatric disorders.[1][2]

The history of this specific molecule is not a linear progression from rational drug design to clinical application. Instead, its documented origins lie in a completely different scientific domain: the development of agricultural fungicides. This unexpected beginning underscores the often-serendipitous nature of chemical discovery. Later, its structural similarity to baclofen, a well-established muscle relaxant and antispastic agent, led to its investigation as a prodrug to improve the pharmacokinetic properties of baclofen.[3]

This guide will navigate these two distinct paths of the molecule's history, providing a detailed account of its synthesis, chemical properties, and the scientific rationale behind its exploration in both agrochemical and pharmaceutical contexts.

The Agrochemical Origins: An Unforeseen Path to Discovery

The first detailed public record of the synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate appears in a United States patent filed in 1999 by the Italian company Isagro S.p.A.[4][5] Isagro, a company with a history rooted in the chemical giant Montecatini/Montedison, has a strong focus on the research and development of novel crop protection agents, including fungicides.[2][6][7][8] The inventors named in the patent, including Guido Bellora, were part of a research program aimed at creating new dipeptide compounds with fungicidal activity.[4]

The core innovation described in the patent was the creation of dipeptides where an L-amino acid (like L-valine) was coupled with a β-amino acid, specifically the R-enantiomer of 3-amino-3-(4-chlorophenyl)propanoic acid. Methyl 3-amino-3-(4-chlorophenyl)propanoate was synthesized as a key intermediate in the production of this β-amino acid. The patent highlights the surprising discovery that dipeptides containing the R-configured β-amino acid exhibited significantly higher fungicidal activity, particularly against Oomycetes, a class of destructive plant pathogens.[4]

This initial purpose is a crucial and often overlooked part of the molecule's history. It was not initially conceived as a therapeutic agent for human use, but rather as a component of a molecule designed to protect crops.

Synthesis and Stereochemistry: A Technical Deep Dive

The synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, as detailed in the Isagro patent and inferred from general organic chemistry principles, involves a multi-step process that addresses both the formation of the racemic mixture and the critical separation of its enantiomers.

Racemic Synthesis

The initial synthesis produces a racemic mixture of the (R)- and (S)-enantiomers. A common and efficient method for this is a variation of the Mannich reaction or a related condensation. The process described in the patent starts with the synthesis of the free β-amino acid, which is then esterified.

Step 1: Synthesis of (±)-3-amino-3-(4-chlorophenyl)propanoic acid

This step involves a one-pot condensation reaction between 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol. The reaction proceeds through the formation of a β-amino dicarboxylic acid intermediate, which then decarboxylates upon heating to yield the racemic β-amino acid.

Step 2: Esterification to (±)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

The resulting racemic amino acid is then esterified to form the methyl ester. This can be achieved through several standard methods, such as Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst like hydrogen chloride (which also forms the hydrochloride salt) or thionyl chloride.

Experimental Protocol: Racemic Synthesis and Esterification

  • Synthesis of (±)-3-amino-3-(4-chlorophenyl)propanoic acid:

    • To a reaction vessel equipped with a reflux condenser and stirrer, add 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a molar ratio of approximately 1:1.2:1.5.

    • Add ethanol as a solvent.

    • Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by the formation of a precipitate.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the resulting crystalline precipitate and wash with cold ethanol to obtain the crude racemic β-amino acid.

  • Esterification and Hydrochloride Salt Formation:

    • Suspend the racemic 3-amino-3-(4-chlorophenyl)propanoic acid in an excess of methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess methanol and thionyl chloride under reduced pressure.

    • The resulting solid is the racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. It can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

Chiral Resolution: Isolating the Bioactive Enantiomer

For the intended fungicidal application, isolation of the (R)-enantiomer was crucial. The patent describes a classical chemical resolution method using a chiral resolving agent, L-tartaric acid. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

The Principle of Chiral Resolution:

The racemic mixture of the methyl ester is treated with a single enantiomer of a chiral acid (L-tartaric acid). This results in the formation of two diastereomeric salts:

  • (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate • L-tartrate

  • (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate • L-tartrate

These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. By carefully choosing the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution, allowing for its separation.

Experimental Protocol: Chiral Resolution

  • Diastereomeric Salt Formation:

    • Dissolve the racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate in methanol.

    • Add L-tartaric acid (approximately 0.5 molar equivalents) to the solution.

    • Stir the solution until the tartaric acid dissolves. The formation of the diastereomeric salts will occur in situ.

  • Fractional Crystallization:

    • Allow the solution to stand at a controlled temperature (e.g., room temperature or below) to induce crystallization.

    • The less soluble diastereomeric salt, in this case, the (R)-ester • L-tartrate, will precipitate out of the solution.

    • Collect the crystals by filtration. The enantiomeric excess of the crystallized material can be improved by recrystallization.

  • Liberation of the Free Amine Ester:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).

    • Add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to neutralize the tartaric acid and liberate the free amino ester into the organic layer.

    • Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Formation of the Hydrochloride Salt:

    • Evaporate the organic solvent to obtain the free (R)-amino ester as an oil or solid.

    • Dissolve the free ester in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

    • Collect the crystalline hydrochloride salt by filtration.

Synthesis_and_Resolution cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution 4-Cl-Benzaldehyde 4-Chlorobenzaldehyde Racemic_Acid (±)-3-amino-3-(4-chlorophenyl) propanoic acid 4-Cl-Benzaldehyde->Racemic_Acid Malonic_Acid Malonic Acid Malonic_Acid->Racemic_Acid Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Racemic_Acid Racemic_Ester_HCl (±)-Methyl 3-amino-3-(4-chlorophenyl) propanoate hydrochloride Racemic_Acid->Racemic_Ester_HCl Esterification Methanol_HCl Methanol / HCl Methanol_HCl->Racemic_Ester_HCl Racemic_Ester_Free (±)-Methyl 3-amino-3-(4-chlorophenyl) propanoate (free base) Racemic_Ester_HCl->Racemic_Ester_Free Neutralization Diastereomeric_Salts Diastereomeric Salts (R-ester-L-tartrate and S-ester-L-tartrate) Racemic_Ester_Free->Diastereomeric_Salts L_Tartaric_Acid L-Tartaric Acid L_Tartaric_Acid->Diastereomeric_Salts R_Salt_Crystals (R)-ester • L-tartrate (Crystals) Diastereomeric_Salts->R_Salt_Crystals Fractional Crystallization S_Salt_Solution (S)-ester • L-tartrate (in solution) Diastereomeric_Salts->S_Salt_Solution R_Ester_Free (R)-Methyl 3-amino-3-(4-chlorophenyl) propanoate (free base) R_Salt_Crystals->R_Ester_Free Liberation Base_Liberation Base Treatment Base_Liberation->R_Ester_Free R_Ester_HCl (R)-Methyl 3-amino-3-(4-chlorophenyl) propanoate hydrochloride R_Ester_Free->R_Ester_HCl HCl_Gas HCl HCl_Gas->R_Ester_HCl

Caption: Synthetic and resolution pathway for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

The Pharmaceutical Pivot: A Prodrug of Baclofen

While its origins are in agrochemistry, the primary interest in Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride within the pharmaceutical and medicinal chemistry communities stems from its identity as the methyl ester of baclofen. Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a potent agonist of the GABA-B receptor and is clinically used as a muscle relaxant to treat spasticity.[3][9]

However, baclofen has limitations, including a relatively short plasma half-life and poor penetration across the blood-brain barrier, which necessitates frequent dosing and can lead to side effects.[10] One common strategy to overcome such pharmacokinetic hurdles is the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.

Esterification of the carboxylic acid group of baclofen to form Methyl 3-amino-3-(4-chlorophenyl)propanoate is a classic prodrug approach. The rationale is that by masking the polar carboxylic acid group with a methyl ester, the molecule's lipophilicity is increased. This can potentially enhance its ability to cross biological membranes, including the blood-brain barrier. Once in the body, and ideally after crossing into the central nervous system, endogenous esterase enzymes would hydrolyze the methyl ester, releasing the active baclofen.

Pharmacokinetic Profile and Prodrug Potential

A key study investigated the properties of several baclofen ester prodrugs, including the methyl ester. This research provided valuable quantitative data on how esterification impacts the molecule's physicochemical and biological properties.

Lipophilicity:

The study measured the octanol-water distribution coefficient (Log D) as an indicator of lipophilicity. As expected, the methyl ester was significantly more lipophilic than the parent compound.

CompoundLog D
Baclofen-0.96
Baclofen methyl ester+0.48

Data from this table is synthesized from information available in the public domain.

This increase in lipophilicity is the fundamental reason for its investigation as a prodrug.

Interaction with P-glycoprotein (P-gp):

P-glycoprotein is an efflux transporter found at the blood-brain barrier that actively pumps many substances out of the brain. A significant challenge for many CNS drugs is that they are substrates for P-gp. The study found that while baclofen has a negligible affinity for P-gp, the baclofen methyl ester does show an affinity, with an IC50 value of 1300 µM. This indicates a potential trade-off: while lipophilicity is increased, the prodrug may be subject to efflux from the brain.

In Vivo Studies:

The same study conducted in vivo experiments in rats, comparing the brain concentrations of baclofen after administration of either baclofen itself or the baclofen methyl ester. The results showed that the administration of the methyl ester led to significantly higher brain concentrations of the ester itself compared to the brain concentrations of baclofen after baclofen administration. However, the resulting baclofen levels in the brain after ester administration were lower than when baclofen was given directly, suggesting that the in vivo hydrolysis of the ester to the active drug was only partial. This highlights a common challenge in prodrug design: achieving efficient bioconversion at the target site.

Prodrug_Concept cluster_cns Central Nervous System (Brain) Ester_Admin Administered Prodrug: Baclofen Methyl Ester (More Lipophilic) Baclofen_Admin Administered Drug: Baclofen (Less Lipophilic) Ester_in_Brain Baclofen Methyl Ester Ester_Admin->Ester_in_Brain Enhanced Penetration Baclofen_in_Brain Baclofen (Active Drug) Baclofen_Admin->Baclofen_in_Brain Limited Penetration Ester_in_Brain->Baclofen_in_Brain Hydrolysis Pgp P-gp Efflux Ester_in_Brain->Pgp GABAB_Receptor GABA-B Receptor Baclofen_in_Brain->GABAB_Receptor Agonist Binding Therapeutic_Effect Therapeutic Effect (Muscle Relaxation) GABAB_Receptor->Therapeutic_Effect Esterases Esterases Esterases->Ester_in_Brain BBB Blood-Brain Barrier Pgp->Ester_Admin Efflux

Caption: The prodrug concept for baclofen methyl ester.

Conclusion and Future Perspectives

The story of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a compelling example of how a molecule's scientific journey can be unpredictable. Born from agrochemical research as a key intermediate for fungicides, its structural relationship to the important neurotransmitter GABA and the drug baclofen has pivoted its relevance towards the pharmaceutical sciences.

As a research chemical, it remains a valuable precursor for the synthesis of chiral β-amino acids and their derivatives. Its history as part of a fungicidal dipeptide program, while not its current primary focus, provides a rich context for understanding the diverse applications of β-amino acid scaffolds.

In the pharmaceutical realm, its role as a potential prodrug for baclofen has been explored, demonstrating both the promise and the challenges of this strategy. The increased lipophilicity is a clear advantage for membrane permeation, but this is tempered by its affinity for efflux transporters like P-glycoprotein and the apparent inefficiency of its in vivo hydrolysis.

Future research could focus on several areas:

  • Optimization of Prodrug Design: While the simple methyl ester has its limitations, it serves as a proof-of-concept. Further modifications to the ester group could be explored to modulate lipophilicity, reduce P-gp affinity, and enhance the rate of hydrolysis by CNS-specific esterases.

  • Intrinsic Activity: A thorough investigation into whether the methyl ester possesses any intrinsic pharmacological activity at GABA-B or other receptors has not been extensively reported. Such studies would clarify whether it is a true prodrug or has its own pharmacological profile.

  • Enzymatic Synthesis: Modern synthetic methods, including the use of transaminases and other biocatalysts, could offer more efficient and environmentally friendly routes to the enantiomerically pure β-amino acid precursor, bypassing the need for classical chemical resolution.

References

  • Isagro S.p.A. History. Available online: [Link]

  • Isagro S.p.A. Research with Discovery. Available online: [Link]

  • PESTEL Analysis. What is Brief History of Isagro Company? Available online: [Link]

  • Bowery, N. G. (2021). A Brief History and the Significance of the GABA B Receptor. Current Topics in Behavioral Neurosciences, 47, 1–17. Available online: [Link]

  • MDPI. Antifungal Biocontrol in Sustainable Crop Protection: Microbial Lipopeptides, Polyketides, and Plant-Derived Agents. Available online: [Link]

  • National Center for Biotechnology Information. Baclofen. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available online: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51358156, methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Available online: [Link]

  • Wikipedia. Baclofen. Available online: [Link]

  • Frontiers in Psychiatry. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Available online: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Froestl, W. (2011). An historical perspective on GABAergic drugs. Pharmacology & Therapeutics, 129(2), 161–175. Available online: [Link]

  • ResearchGate. (PDF) Pharm profile : Baclofen. Available online: [Link]

  • Taylor & Francis. Baclofen – Knowledge and References. Available online: [Link]

  • Google Patents. Dipeptide compounds having fungicidal activity and their agronomic use.
  • PESTEL Analysis. Who Owns Isagro Company? Available online: [Link]

  • Bioanalysis Zone. Toxicology Archives. Available online: [Link]

  • Isagro S.p.A. FOCUS. Available online: [Link]

Sources

Methodological & Application

Synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a valuable intermediate in pharmaceutical research and development. The primary focus of this document is the acid-catalyzed esterification of 3-amino-3-(4-chlorophenyl)propanoic acid. Two robust and field-proven methodologies are presented: the direct Fischer-Speier esterification using a strong acid catalyst and an alternative method employing thionyl chloride for the in situ generation of hydrochloric acid. This guide delves into the mechanistic underpinnings of these reactions, providing a rationale for procedural steps and offering insights into process optimization and characterization of the final product.

Introduction

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a β-amino ester with a chlorinated phenyl group, is of significant interest to medicinal chemists. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For amino acids, this reaction requires careful consideration of the bifunctional nature of the substrate. The presence of the basic amino group necessitates the use of acidic conditions, which serve a dual purpose: protonating the amine to prevent unwanted side reactions and catalyzing the esterification of the carboxylic acid. This document provides a detailed exploration of this process, designed for researchers in both academic and industrial settings.

Mechanistic Insight: The Fischer-Speier Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a reversible reaction that proceeds via a nucleophilic acyl substitution pathway.[1][2] Understanding this mechanism is paramount for effective protocol design and troubleshooting.

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Simultaneously, the acid protonates the amino group, forming an ammonium salt. This protects the amine from acting as a competing nucleophile and ensures the final product is isolated as the hydrochloride salt.

Diagram of the Fischer-Speier Esterification Mechanism:

FischerEsterification RCOOH R-COOH Protonated_RCOOH R-C(=O⁺H)-OH RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ MeOH CH₃OH Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Proton_Shift R-C(OH)(O⁺H₂)(OCH₃) Tetrahedral_Intermediate->Proton_Shift Proton Transfer Protonated_Ester R-C(=O⁺CH₃)-OH Proton_Shift->Protonated_Ester - H₂O Water H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺ H_plus_regen H⁺

Caption: Acid-catalyzed esterification workflow.

Experimental Protocols

Two primary methods for the synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are detailed below. The choice of method may depend on the availability of reagents, desired reaction scale, and laboratory safety considerations.

Starting Material and Reagent Specifications
Compound Formula MW CAS No. Notes
3-Amino-3-(4-chlorophenyl)propanoic acidC₉H₁₀ClNO₂199.6319947-39-8Starting material. Ensure dryness.
Methanol (Anhydrous)CH₄O32.0467-56-1Reagent and solvent. Use anhydrous grade.
Thionyl ChlorideSOCl₂118.977719-09-7Reagent for Protocol 2. Highly corrosive and water-reactive.
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9Catalyst for Protocol 1. Highly corrosive.
Diethyl Ether (Anhydrous)C₄H₁₀O74.1260-29-7Solvent for precipitation/washing.
Protocol 1: Direct Fischer Esterification with Sulfuric Acid

This protocol utilizes a strong acid catalyst and an excess of methanol to drive the equilibrium towards the ester product.

Workflow Diagram:

Protocol1 start Suspend Starting Material in Methanol cool Cool to 0-5 °C (Ice Bath) start->cool add_acid Slowly Add Conc. H₂SO₄ cool->add_acid reflux Heat to Reflux (e.g., 65 °C) for 4-8 hours add_acid->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor cool_down Cool to Room Temperature monitor->cool_down evaporate Remove Methanol under Reduced Pressure cool_down->evaporate precipitate Triturate with Diethyl Ether evaporate->precipitate filter Filter the Solid Product precipitate->filter dry Dry under Vacuum filter->dry end Obtain Final Product dry->end

Caption: Workflow for direct Fischer esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (10-20 mL per gram of starting material). The starting material may not fully dissolve at this stage.

  • Catalyst Addition: Cool the suspension in an ice-water bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-8 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting oil or solid, add anhydrous diethyl ether and triturate (stir or scrape) to induce precipitation of the hydrochloride salt.

  • Purification: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.

Protocol 2: Esterification using Thionyl Chloride in Methanol

This highly efficient method involves the in situ generation of HCl gas from the reaction of thionyl chloride with methanol. This ensures anhydrous conditions and provides the necessary acid catalyst.

Safety First: Thionyl chloride is a highly toxic and corrosive substance that reacts violently with water to release toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Workflow Diagram:

Protocol2 start Add Anhydrous Methanol to Flask cool Cool to 0-5 °C (Ice Bath) start->cool add_socl2 Slowly Add Thionyl Chloride (Caution: Exothermic!) cool->add_socl2 stir_socl2 Stir for 15-20 min at 0-5 °C add_socl2->stir_socl2 add_sm Add Starting Material in Portions stir_socl2->add_sm warm_rt Allow to Warm to Room Temperature add_sm->warm_rt stir_rt Stir at RT for 12-24 hours warm_rt->stir_rt monitor Monitor Reaction by TLC/LC-MS stir_rt->monitor evaporate Evaporate Solvent under Reduced Pressure monitor->evaporate precipitate Triturate with Diethyl Ether evaporate->precipitate filter Filter and Wash the Solid precipitate->filter dry Dry under Vacuum filter->dry end Obtain Final Product dry->end

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are crucial structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their incorporation into peptide backbones can induce specific secondary structures and enhance proteolytic stability. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, in particular, serves as a key building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of more complex bioactive compounds.[1] This guide provides an in-depth analysis of various amination strategies for the synthesis of this valuable compound, offering detailed protocols and insights into the rationale behind key experimental parameters.

Strategic Approaches to Amination

The introduction of an amine functionality at the β-position of a propanoate backbone can be achieved through several strategic amination reactions. The choice of a specific route often depends on the availability of starting materials, desired stereochemistry, and scalability. This document will explore three primary, field-proven methodologies:

  • Reductive Amination of a β-Keto Ester: A versatile and widely used method for amine synthesis.[2]

  • The Mannich Reaction: A classic three-component condensation reaction that efficiently forms C-C and C-N bonds.[3]

  • Rearrangement Reactions (Hofmann and Curtius): Powerful transformations for converting carboxylic acid derivatives into amines with one less carbon atom.[4][5][6]

Methodology 1: Reductive Amination of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[7][8] The reaction proceeds through the in-situ formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine.[2]

Scientific Rationale

This two-step, one-pot process is highly attractive for its operational simplicity. The initial condensation of the β-keto ester with an ammonia source (e.g., ammonium acetate) forms an enamine intermediate. The subsequent reduction of this intermediate is typically achieved using a mild reducing agent like sodium borohydride or sodium cyanoborohydride to afford the desired β-amino ester.[9] The choice of reducing agent is critical; it must be capable of reducing the imine/enamine intermediate without affecting the ester functionality.

Experimental Workflow

G cluster_0 Reductive Amination Workflow start Start: Methyl 3-(4-chlorophenyl)-3-oxopropanoate reagents Ammonium Acetate Methanol start->reagents 1. Dissolution condensation Condensation to Enamine reagents->condensation 2. Reaction reduction_reagent Sodium Borohydride condensation->reduction_reagent 3. Addition reduction Reduction reduction_reagent->reduction 4. Reaction workup Aqueous Workup & Extraction reduction->workup 5. Quenching purification Purification (e.g., Crystallization) workup->purification 6. Isolation hcl_salt HCl Salt Formation purification->hcl_salt 7. Salt Formation product Product: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride hcl_salt->product

Caption: Workflow for Reductive Amination.

Detailed Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyl 3-(4-chlorophenyl)-3-oxopropanoate212.63102.13 g
Ammonium acetate77.08503.85 g
Methanol32.04-50 mL
Sodium borohydride37.83150.57 g
Diethyl ether74.12-As needed
Hydrochloric acid (in diethyl ether, 2M)36.46-As needed
Saturated aqueous sodium bicarbonate solution--As needed
Brine--As needed
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl 3-(4-chlorophenyl)-3-oxopropanoate (2.13 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol).

  • Add methanol (50 mL) and stir the mixture at room temperature for 2 hours to facilitate the formation of the enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of methyl 3-amino-3-(4-chlorophenyl)propanoate.

  • Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.

  • Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride as a solid.[10]

Methodology 2: The Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia.[3] This reaction is particularly useful for the synthesis of β-amino carbonyl compounds.[11]

Scientific Rationale

In the context of synthesizing our target molecule, a variation of the Mannich reaction can be employed. A one-pot synthesis can be achieved by reacting 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent.[12][13][14] The reaction proceeds through the formation of a β-amino acid, which can then be esterified to yield the desired methyl ester. The use of an electron-donating substituent on the benzaldehyde can favor the formation of the 3-amino-3-arylpropionic acid.[14]

Reaction Mechanism

G cluster_1 Mannich Reaction Mechanism start 4-Chlorobenzaldehyde + Ammonium Acetate imine Iminium Ion Formation start->imine addition Nucleophilic Addition imine->addition malonic Malonic Acid enolate Enolate Formation malonic->enolate enolate->addition decarboxylation Decarboxylation addition->decarboxylation amino_acid 3-Amino-3-(4-chlorophenyl)propanoic acid decarboxylation->amino_acid esterification Esterification (MeOH, H+) amino_acid->esterification product Product: Methyl 3-amino-3-(4-chlorophenyl)propanoate esterification->product

Caption: Simplified Mannich Reaction Pathway.

Detailed Protocol

Part A: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
4-Chlorobenzaldehyde140.570.114.06 g
Malonic acid104.060.110.41 g
Ammonium acetate77.080.1511.56 g
Ethanol46.07-150 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorobenzaldehyde (14.06 g, 0.1 mol), malonic acid (10.41 g, 0.1 mol), and ammonium acetate (11.56 g, 0.15 mol).

  • Add ethanol (150 mL) and heat the mixture to reflux with vigorous stirring for 8 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain crude 3-amino-3-(4-chlorophenyl)propanoic acid.

Part B: Esterification and Hydrochloride Salt Formation

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
3-Amino-3-(4-chlorophenyl)propanoic acid199.620.059.98 g
Methanol32.04-100 mL
Thionyl chloride (SOCl₂)118.970.064.4 mL
Diethyl ether74.12-As needed

Procedure:

  • Suspend the crude 3-amino-3-(4-chlorophenyl)propanoic acid (9.98 g, 0.05 mol) in methanol (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride (4.4 mL, 0.06 mol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • The resulting solid is the desired methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Recrystallize from methanol/diethyl ether for further purification if necessary.

Methodology 3: Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[4][5][6][15] These reactions proceed through an isocyanate intermediate.[5][16]

Scientific Rationale
  • Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine and a strong base to yield a primary amine.[4][5] For our target molecule, the starting material would be methyl 3-carbamoyl-3-(4-chlorophenyl)propanoate.

  • Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped with an alcohol to form a carbamate or hydrolyzed to an amine.[5][6][15] The starting material would be the corresponding acyl azide derived from a carboxylic acid precursor.

These methods are particularly useful when the corresponding amide or carboxylic acid precursor is readily available. The Curtius rearrangement is often preferred due to milder reaction conditions and avoidance of harsh bases and halogens.

Conceptual Workflow (Curtius Rearrangement)

G cluster_2 Curtius Rearrangement Workflow start Start: Mono-methyl 3-(4-chlorophenyl)malonate activation Acid Chloride Formation (e.g., SOCl₂) start->activation azide_formation Acyl Azide Formation (NaN₃) activation->azide_formation rearrangement Thermal Rearrangement to Isocyanate azide_formation->rearrangement trapping Trapping with Methanol rearrangement->trapping carbamate Carbamate Formation trapping->carbamate deprotection Deprotection/Hydrolysis carbamate->deprotection product Product: Methyl 3-amino-3-(4-chlorophenyl)propanoate deprotection->product

Caption: Conceptual Steps of the Curtius Rearrangement.

Detailed Protocol (Conceptual Outline)

Due to the hazardous nature of acyl azides, a detailed, validated laboratory protocol is recommended before attempting the Curtius rearrangement. The following is a conceptual outline:

  • Preparation of the Acyl Azide: The starting carboxylic acid (e.g., a malonic acid monoester derivative) is converted to its corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone, THF) at low temperatures to form the acyl azide.

  • Rearrangement and Trapping: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. The reaction is typically performed in the presence of an alcohol (e.g., methanol) to trap the isocyanate as a stable carbamate.

  • Hydrolysis to the Amine: The resulting carbamate can be hydrolyzed under acidic or basic conditions to yield the free amine. Subsequent treatment with HCl will afford the desired hydrochloride salt.

Conclusion

The synthesis of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride can be successfully achieved through various amination strategies. Reductive amination offers a direct and efficient route from the corresponding β-keto ester. The Mannich reaction provides a powerful one-pot method from readily available starting materials. The Hofmann and Curtius rearrangements present alternative pathways, particularly when the corresponding amide or carboxylic acid precursors are accessible. The selection of the optimal synthetic route will depend on factors such as starting material availability, scalability, and desired stereochemical control. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this important chemical intermediate.

References

  • Green Chemistry (RSC Publishing). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Springer. Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • National Center for Biotechnology Information. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A new methodology for the synthesis of β-amino acids. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

  • Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]

  • Open Access Research Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • Autechaux. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5. [Link]

  • National Center for Biotechnology Information. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. [Link]

  • National Center for Biotechnology Information. Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • ACS Publications. Quaternized α,α′-Amino Acids via Curtius Rearrangement of Substituted Malonate–Imidazolidinones | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

  • Google Patents.
  • ScienceDirect. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]

  • ACS Publications. Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters | The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • YouTube. Amino Acid Synthesis by Leverage the Gabriel Synthesis. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • YouTube. 22.4b Synthesis of Amines Hofmann Rearrangement. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS No: 124082-19-5).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound.

Introduction

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a β-amino acid ester derivative with significant applications in pharmaceutical synthesis.[1] Its purification is a critical step to ensure the removal of starting materials, by-products, and other impurities that can affect downstream applications and the overall quality of the final product. This guide addresses common issues and provides detailed protocols to achieve high purity.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for effective purification.

PropertyValueSource
Molecular Formula C₁₀H₁₃Cl₂NO₂PubChem[1][2]
Molecular Weight 250.12 g/mol PubChem[2]
Appearance White solidAstaTech[1]
Melting Point 127-129 °CAstaTech[1]
Storage 4°C, sealed, away from moistureChemScene

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the purification process.

FAQ 1: My final product has a low melting point and appears oily. What is the likely cause?

Answer: An oily appearance and a depressed melting point are classic indicators of impurities. The most common culprits are residual solvents or unreacted starting materials.

Troubleshooting Steps:

  • Identify the Impurity: Utilize analytical techniques such as ¹H NMR or LC-MS to identify the nature of the impurity. Common synthetic precursors to watch for include 4-chlorobenzaldehyde and reagents from the amination step.[3]

  • Solvent Removal: Ensure your rotary evaporator is functioning correctly and that you are using an appropriate temperature and vacuum level to remove the solvent used in the final precipitation or crystallization step. For higher boiling point solvents, a high-vacuum pump may be necessary.

  • Recrystallization: If the impurity is a solid by-product, recrystallization is the most effective purification method. The choice of solvent is critical.

Workflow for Troubleshooting Impurities

G start Low Purity Product (Oily, Low MP) analysis Analytical Characterization (NMR, LC-MS) start->analysis decision Impurity Identified? analysis->decision solvent Residual Solvent decision->solvent Yes byproduct Solid By-product decision->byproduct Yes drying Optimize Drying Conditions (High-Vac, Temp) solvent->drying recrystallize Perform Recrystallization byproduct->recrystallize final_product High Purity Product drying->final_product recrystallize->final_product

Caption: Troubleshooting workflow for low purity product.

FAQ 2: What is the best solvent system for recrystallizing Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride?

Answer: The ideal recrystallization solvent (or solvent system) should dissolve the compound at an elevated temperature but not at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at room temperature.

Expert Insight: Given the polar nature of the hydrochloride salt, polar protic solvents are a good starting point.

Solvent SystemRationale & Observations
Methanol/Ethanol The free base is often soluble in alcohols. The hydrochloride salt's solubility will be lower, making it a good candidate for crystallization upon cooling. A patent for a related compound mentions using methanol in the purification process.[3]
Ethanol/Water A mixture of ethanol and water can be effective. The compound is likely more soluble in ethanol, and adding water as an anti-solvent can induce crystallization. A 1:4 ethanol/water mixture has been used for a similar compound.[4]
Isopropanol Isopropanol is another common solvent for recrystallizing amine hydrochlorides.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent (e.g., methanol) until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

FAQ 3: I am struggling to remove a closely related impurity. What chromatographic technique is most suitable?

Answer: For impurities with similar polarity to the desired product, column chromatography is the preferred method of purification.

Authoritative Grounding: The choice of stationary and mobile phase is crucial for achieving good separation. For polar compounds like amine hydrochlorides, normal-phase silica gel chromatography can be challenging due to strong interactions. Reverse-phase chromatography or ion-exchange chromatography may be more effective. While HPLC is a powerful analytical tool, flash chromatography is more suitable for preparative scale purification.[5]

Column Chromatography Protocol (Normal Phase Silica Gel):

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of dichloromethane (DCM) and methanol (MeOH) is a common starting point. A small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol may be needed to prevent peak tailing of the free amine, though this is less of an issue with the hydrochloride salt.

  • Slurry Preparation: It is often best to adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Start with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding more methanol. Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Visualization of Chromatographic Separation

G cluster_0 Column Chromatography Crude Mixture Crude Mixture Column Start Impurity A Product Impurity B End Crude Mixture->Column:f0 Fractions Fr. 1 Fr. 2 Fr. 3 Column:f1->Fractions:f0 Low Polarity Column:f2->Fractions:f1 Medium Polarity Column:f3->Fractions:f2 High Polarity Pure Product Pure Product Fractions:f1->Pure Product

Caption: Conceptual diagram of chromatographic separation.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is necessary to confirm both the purity and the chemical identity of your compound.

  • Purity:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single sharp peak indicates a high degree of purity.

    • Melting Point: A sharp melting point range that matches the literature value (127-129 °C) is a good indicator of purity.[1]

  • Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

References

  • CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses Procedure. [Link]

  • methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride . PubChem, National Institutes of Health. [Link]

  • United States Patent 6,448,228 B1.
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells . RSC Publishing. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo . Der Pharma Chemica. [Link]

  • Planar chromatography – an essential component of modern analysis . CAMAG. [Link]

Sources

Validation & Comparative

"Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride" vs baclofen structural comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Structural and Physicochemical Comparison for Drug Development Professionals: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride vs. Baclofen

Introduction

In the landscape of GABAergic modulators, Baclofen stands as a cornerstone therapeutic agent, primarily utilized for its potent muscle relaxant and antispastic properties.[1][2][3] Its mechanism of action is well-characterized, functioning as a selective agonist for the GABA-B receptor.[1] Structurally, Baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid, a gamma-aminobutyric acid (GABA) derivative.[4]

This guide introduces Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a close structural analog of Baclofen. While not a clinically established therapeutic, its structural relationship warrants a detailed comparative analysis for researchers in pharmacology and medicinal chemistry. Understanding the nuanced differences between these two molecules can provide critical insights into structure-activity relationships (SAR) at the GABA-B receptor and inform the design of novel therapeutics with potentially altered pharmacokinetic or pharmacodynamic profiles.

This document provides a comprehensive, side-by-side comparison of their chemical structures, physicochemical properties, and potential pharmacological implications, grounded in experimental data and established scientific principles.

Part 1: Core Structural Analysis

The fundamental difference between Baclofen and Methyl 3-amino-3-(4-chlorophenyl)propanoate lies in two key areas: the nature of the acidic functional group and the length of the aliphatic backbone.

Key Structural Features:

  • Shared Moiety: Both molecules share a 4-chlorophenyl group attached to a carbon atom that is also chiral. This lipophilic group is crucial for activity.

  • Baclofen: Possesses a carboxylic acid functional group and is classified as a gamma (γ)-amino acid , with a four-carbon butanoic acid backbone.[4]

  • Methyl 3-amino-3-(4-chlorophenyl)propanoate: Features a methyl ester in place of the carboxylic acid and is a beta (β)-amino acid derivative, with a three-carbon propanoate backbone.[5]

The hydrochloride salt form of the propanoate derivative enhances its solubility in aqueous media for experimental purposes.

G cluster_0 Core Structural Comparison cluster_baclofen cluster_propanoate Baclofen_node Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) B_Cl_Phenyl 4-Chlorophenyl Group Baclofen_node->B_Cl_Phenyl Propanoate_node Methyl 3-amino-3-(4-chlorophenyl)propanoate (hydrochloride) P_Cl_Phenyl 4-Chlorophenyl Group Propanoate_node->P_Cl_Phenyl B_Backbone Butanoic Acid Backbone (γ-position amine) B_Cl_Phenyl->B_Backbone B_Functional Carboxylic Acid (-COOH) B_Backbone->B_Functional P_Backbone Propanoate Backbone (β-position amine) P_Cl_Phenyl->P_Backbone P_Functional Methyl Ester (-COOCH3) P_Backbone->P_Functional

Caption: Core structural differences and similarities between Baclofen and its propanoate analog.

Part 2: Physicochemical Data Comparison

The structural modifications directly translate to distinct physicochemical properties, which are critical determinants of a molecule's behavior in biological systems.

PropertyBaclofenMethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochlorideReference(s)
IUPAC Name 4-amino-3-(4-chlorophenyl)butanoic acidmethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride[4][5]
Molecular Formula C₁₀H₁₂ClNO₂C₁₀H₁₃Cl₂NO₂[1][6]
Molecular Weight 213.66 g/mol 250.12 g/mol [4][6]
CAS Number 1134-47-0124082-19-5 (racemic), 1217775-76-2 (S-enantiomer)[4][6]
Melting Point 206-208 °CNot available (related acid melts at 223 °C)[4]
Functional Group Carboxylic Acid & AmineMethyl Ester & Amine (as hydrochloride)[4]
Chirality Yes (Typically used as a racemic mixture)Yes[1][5]

Part 3: Pharmacological and Mechanistic Implications

The structural divergence strongly suggests a difference in pharmacological profile. Baclofen's activity is critically dependent on its structure, which mimics GABA and allows for precise binding to the GABA-B receptor.

GABA-B Receptor Activation

The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits neurotransmission. This process is central to Baclofen's therapeutic effects.

G cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2 subunits) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Baclofen Baclofen (Agonist) Baclofen->GABAB_R Binds & Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) cAMP->Hyperpolarization Ca_Influx->Hyperpolarization

Caption: Simplified signaling pathway of Baclofen-mediated GABA-B receptor activation.

Hypothesized Differences in Activity:

  • Receptor Binding: The carboxylic acid of Baclofen is crucial for interacting with key residues in the GABA-B receptor binding pocket.[7] Replacing it with a bulkier, less polar methyl ester in the propanoate analog would likely prevent or significantly weaken this critical interaction, potentially rendering the molecule inactive as a direct agonist.

  • Prodrug Potential: The methyl ester could function as a prodrug. In vivo, esterase enzymes could hydrolyze the methyl ester to yield the corresponding carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid. This new molecule, a beta-amino acid, would still differ from Baclofen (a gamma-amino acid) and its affinity for the GABA-B receptor would need to be experimentally determined.

  • Pharmacokinetics: Esterification generally increases lipophilicity. This could enhance the molecule's ability to cross the blood-brain barrier compared to the more polar zwitterionic Baclofen. However, this is only beneficial if the parent molecule or its active metabolite can engage the target receptor.

Part 4: Experimental Protocols

To empirically validate the identity and distinguish between these two compounds, standard analytical techniques can be employed.

Protocol: Comparative Analysis by Reverse-Phase HPLC

This protocol outlines a method to separate and identify Baclofen and Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride based on their differing polarities.

Objective: To achieve baseline separation of the two compounds. Due to its methyl ester group, the propanoate analog is expected to be more nonpolar and thus have a longer retention time than the more polar Baclofen.

Methodology:

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of Baclofen and Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride individually in a 50:50 mixture of acetonitrile and water.

    • Create a mixed standard by combining equal volumes of each stock solution.

  • Chromatographic Conditions:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the mixed standard solution.

    • Record the chromatogram and determine the retention times (RT) for each peak.

    • Inject individual standards to confirm the identity of each peak.

  • Expected Outcome: A chromatogram showing two distinct, well-resolved peaks. The peak corresponding to Baclofen will elute earlier (lower RT) than the more hydrophobic Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

G cluster_workflow HPLC Analysis Workflow Prep Prepare Standards (1 mg/mL in 50:50 ACN:H₂O) Mix Create Mixed Standard Prep->Mix Inject Inject 10 µL Sample Mix->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Run Run Gradient (10-90% Acetonitrile w/TFA) Inject->Run Detect Detect at 220 nm Run->Detect Analyze Analyze Chromatogram (Compare Retention Times) Detect->Analyze

Caption: Experimental workflow for comparative analysis by reverse-phase HPLC.

Conclusion

While Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride shares a common pharmacophore with the established drug Baclofen, its structural modifications—namely the esterification of the carboxylic acid and the altered amino acid backbone—are profound. These changes create a molecule with distinct physicochemical properties and a predictably different pharmacological profile. The ester is likely to abolish direct agonist activity at the GABA-B receptor but introduces the possibility of a prodrug mechanism. The shift from a gamma- to a beta-amino acid further complicates direct comparison, as the spatial arrangement of the key binding groups is altered.

For drug development professionals, Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride serves as an excellent case study in structure-activity relationships. It underscores the stringent structural requirements for GABA-B receptor agonism and offers a template for exploring prodrug strategies to modify the pharmacokinetic properties of GABAergic compounds. Further experimental validation is required to fully elucidate its biological activity.

References

  • El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Baclofen. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Baclofen. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem Compound Database. Available at: [Link]

  • Houshdar Tehrani, M. H., et al. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central. Available at: [Link]

  • Ghavanini, A. A., & Bains, H. (2023). Baclofen. StatPearls. Available at: [Link]

  • Mao, L., et al. (2020). Structural biology of GABAB receptor. Cellular and Molecular Life Sciences. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Baclofen. NIST Chemistry WebBook. Available at: [Link]

  • Lecat-Guillet, N., et al. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Current Drug Targets. Available at: [Link]

  • Mayo Clinic. (n.d.). Baclofen (Oral Route). Mayo Clinic. Available at: [Link]

Sources

A Comparative Guide: Enantioselective Synthesis vs. Classical Resolution for Methyl 3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of single-enantiomer compounds is a critical challenge. Methyl 3-amino-3-(4-chlorophenyl)propanoate, a key chiral building block for various pharmaceuticals, serves as an excellent case study for comparing two fundamental strategies for obtaining enantiomerically pure materials: modern enantioselective synthesis and traditional classical resolution. This guide provides an in-depth technical comparison of these approaches, supported by experimental insights and data to inform your synthetic strategy.

The Imperative of Enantiomeric Purity

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs. This necessitates robust and scalable methods to produce enantiomerically pure intermediates like (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate. The choice between building the desired chirality directly into the molecule (enantioselective synthesis) or separating a racemic mixture (classical resolution) has profound implications for process efficiency, cost, and environmental impact.

Enantioselective Synthesis: A Proactive Approach to Chirality

Enantioselective synthesis aims to create the desired enantiomer directly, often through the use of chiral catalysts or auxiliaries. This approach is inherently more atom-economical as it avoids the "waste" of the undesired enantiomer. For the synthesis of β-amino esters, two powerful strategies are asymmetric hydrogenation of β-enamino esters and asymmetric Mannich reactions.

Catalytic Asymmetric Hydrogenation

This method involves the hydrogenation of a prochiral β-enamino ester using a chiral transition metal catalyst. The catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

The choice of catalyst and ligand is paramount for achieving high enantioselectivity. The ligand's structure dictates the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction.

dot

Caption: Workflow for Enantioselective Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester Precursor
  • Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, for example, a Rh(I) precursor and a chiral bisphosphine ligand, is prepared in a degassed solvent like methanol.

  • Reaction Setup: The β-enamino ester precursor is dissolved in degassed methanol in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor. The vessel is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature until complete conversion is observed by techniques like TLC or HPLC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the product is purified by column chromatography to yield the enantiomerically enriched methyl 3-amino-3-(4-chlorophenyl)propanoate.

Classical Resolution: The Separation Strategy

Classical resolution is a well-established technique that involves the separation of a racemic mixture into its constituent enantiomers.[1] This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers.[1] These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.[1]

For an amino ester like methyl 3-amino-3-(4-chlorophenyl)propanoate, a chiral acid is a suitable resolving agent. The acid-base reaction forms diastereomeric salts. Due to their different crystal packing and solubility, one diastereomeric salt can often be selectively crystallized.

dot

Sources

Efficacy of Methyl 3-amino-3-(4-chlorophenyl)propanoate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, the structural scaffold of β-amino acids and their derivatives has garnered significant attention due to their diverse biological activities. This guide provides a comprehensive analysis of the comparative efficacy of derivatives based on the core structure of "Methyl 3-amino-3-(4-chlorophenyl)propanoate," a compound that serves as a versatile starting point for chemical modifications. We will delve into the structure-activity relationships (SAR) that govern their therapeutic potential, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The Core Scaffold: Methyl 3-amino-3-(4-chlorophenyl)propanoate

Methyl 3-amino-3-(4-chlorophenyl)propanoate is a β-amino acid ester. The presence of a chiral center at the β-carbon, an aromatic ring with a chlorine substituent, and an ester group provides multiple points for chemical modification. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and neurological effects. The 4-chlorophenyl group, in particular, is a common feature in many bioactive compounds, often contributing to increased lipophilicity and metabolic stability.

Comparative Efficacy of Derivatives

The derivatization of the parent compound has yielded a plethora of molecules with distinct and often enhanced biological activities. Here, we compare the efficacy of several classes of these derivatives.

N-Acyl and N-Heterocyclic Derivatives: Potent Antimicrobial Agents

A significant area of investigation has been the modification of the amino group. The synthesis of N-acyl and N-heterocyclic derivatives has led to the discovery of potent antimicrobial agents. For instance, the introduction of thiazole-containing moieties has been shown to confer significant antibacterial and antifungal properties.

A study on N,N-disubstituted β-amino acids with thiazole substituents revealed that their antimicrobial activity is highly dependent on the specific structural features.[1] The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined for a series of these compounds against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives of β-Amino Acids

Compound IDSubstituentTarget OrganismMIC (µg/mL)MBC (µg/mL)
3g 5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-ylS. aureus, B. cereus250250-500
3i 5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-ylS. aureus, B. cereus250250-500
11 4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-ylS. aureus, B. cereus250250-500
8 4-phenylthiazol-2-ylS. aureus, B. cereus350>500

Data synthesized from a study on related N,N-disubstituted β-amino acids.[1]

The data clearly indicates that derivatives with furan, bromothiophene, and naphthoquinone substituents exhibit the highest antibacterial activity.[1] In contrast, aromatic substituents with nitro, fluoro, or chloro groups did not show a significant inhibitory effect.[1] This suggests that the electronic and steric properties of the substituent play a crucial role in the antimicrobial action.

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., S. aureus) is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Hydroxylated and Amide Derivatives: Promising Anticancer Agents

Modifications to the propanoate backbone and the phenyl ring have led to derivatives with significant antiproliferative activity against various cancer cell lines.

A series of compounds based on a modified methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate scaffold were synthesized and evaluated for their anticancer properties.[2][3] The introduction of a hydroxyl group and further derivatization into amides and hydrazides were key strategies.

Table 2: Antiproliferative Activity of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Derivatives against HCT-116 Colon Cancer Cells

Compound IDModificationIC50 (mg/mL)
7a N-propyl amide0.12
7g N-(4-chlorophenyl) amide0.12
7d N-benzyl amide0.81

Data from studies on related propanoate derivatives.[2]

The results highlight that specific N-alkyl and N-aryl amides (7a and 7g) exhibit the highest inhibitory activity against HCT-116 colon cancer cells.[2] These compounds were also found to be selective for cancerous cells over normal, non-cancerous cells.[2]

Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and identified several compounds with the ability to reduce A549 lung cancer cell viability by 50%.[4]

The following diagram illustrates a typical workflow for screening novel chemical entities for anticancer activity.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture (e.g., A549, HCT-116) characterization->cell_culture cytotoxicity Cytotoxicity Assay (MTT/XTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 migration Cell Migration Assay ic50->migration apoptosis Apoptosis Assay (e.g., Annexin V) migration->apoptosis pathway Western Blot for Signaling Pathways apoptosis->pathway lead_compound lead_compound pathway->lead_compound Identification of Lead Compound

Caption: A generalized workflow for the synthesis and evaluation of novel anticancer compounds.

Potential as GABAergic Modulators

Given that the core structure is a β-amino acid, a class of compounds known to interact with the GABAergic system, derivatives of methyl 3-amino-3-(4-chlorophenyl)propanoate are of interest for their potential effects on GABA receptors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating conditions like epilepsy and anxiety.[5]

The following diagram illustrates a simplified model of how a derivative might interact with a GABA-A receptor, a ligand-gated ion channel.

GABA_Mechanism cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Extracellular Domain Transmembrane Domain Chloride Channel Intracellular Domain Cl_ion Cl- GABA_R:f3->Cl_ion Channel Opens GABA GABA GABA->GABA_R:f1 Binds to Orthosteric Site Derivative Derivative Derivative->GABA_R:f2 Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to

Caption: A hypothetical model of a derivative modulating the GABA-A receptor allosterically.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR principles for this class of compounds:

  • N-Substitution is Critical for Antimicrobial Activity: The nature of the substituent on the amino group is a primary determinant of antimicrobial efficacy. Large, heterocyclic systems, particularly those containing furan, thiophene, and naphthoquinone moieties, confer potent activity.[1]

  • Hydroxylation and Amidation Enhance Anticancer Potency: The introduction of a hydroxyl group on the propanoate chain and the conversion of the ester to specific amides can significantly increase antiproliferative activity and selectivity against cancer cells.[2][3]

  • Aromatic Substitution Influences Multiple Activities: The substitution pattern on the phenyl ring is crucial. While a 4-chloro substituent is the starting point, further modifications can fine-tune the biological activity. For instance, in related flavonoid structures, the position and number of hydroxyl or methoxy groups on the aromatic rings dramatically impact antiproliferative effects.[8][9]

Conclusion and Future Directions

The derivatives of methyl 3-amino-3-(4-chlorophenyl)propanoate represent a versatile and promising scaffold for the development of new therapeutic agents. The evidence points to distinct structural modifications that can be tailored to achieve potent and selective antimicrobial or anticancer activity. The potential for these compounds to modulate the GABAergic system warrants further investigation, which could open up applications in neuroscience.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive exploration of substituents at various positions on the core structure.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which the most potent derivatives exert their effects.

  • In vivo efficacy and safety profiling: Testing the lead compounds in animal models to assess their therapeutic potential and toxicological profiles.

By leveraging the insights presented in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of novel drug candidates based on this valuable chemical scaffold.

References

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (1998). PubMed. Retrieved January 23, 2026, from [Link]

  • Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]

  • Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. (1995). PubMed. Retrieved January 23, 2026, from [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. (2018). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 23, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. (1991). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles. (2004). PubMed. Retrieved January 23, 2026, from [Link]

  • Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. (2021). UCL Discovery. Retrieved January 23, 2026, from [Link]

Sources

A Comprehensive Guide to the Qualification and Use of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural analysis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a critical reference standard in pharmaceutical development and quality control. Primarily recognized as a key intermediate or potential impurity in the synthesis of Baclofen, a widely used muscle relaxant, the rigorous characterization of this compound is paramount for ensuring drug safety and efficacy.[1][2]

We will move beyond a simple product overview to explore the nuanced, practical applications of this compound. This guide focuses on the comparative analysis between a certified primary Reference Standard (RS) and an in-house qualified Working Standard (WS) , a common and essential practice in regulated laboratory environments.[3] Understanding this distinction is fundamental to maintaining analytical data integrity and regulatory compliance.

The Reference Standard: Foundation of Analytical Accuracy

A reference standard serves as the benchmark against which a drug substance or product is evaluated for identity, quality, purity, and potency.[4] Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a white solid used as a building block in chemical manufacturing and as an intermediate in the synthesis of various biologically active compounds.[5] Its role as a reference material necessitates a well-defined profile of its chemical and physical properties.

PropertyValueSource
Chemical Name Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochlorideInternal Data
Molecular Formula C₁₀H₁₃Cl₂NO₂[5][6]
Molecular Weight 250.12 g/mol [6][7]
CAS Number 124082-19-5[5][8]
Melting Point 127-129 °C[5]
Appearance White Solid[5]
Solubility Soluble in water, methanolInternal Data

Experimental Workflow: From Primary Standard to Routine Analysis

In a typical pharmaceutical setting, a highly pure, certified primary Reference Standard is procured from an official source (e.g., USP, Ph. Eur.) or a reputable manufacturer.[4] This primary standard is often expensive and available in limited quantities. Therefore, it is used to qualify a larger, cost-effective batch of material as a "Working Standard" for routine, day-to-day analyses.[3]

The following workflow illustrates this critical qualification process.

G cluster_0 Phase 1: Qualification cluster_1 Phase 2: Routine Use PRS Procure Primary Reference Standard (RS) Characterize Full Characterization (Purity, Identity, Stability) PRS->Characterize  Establish Benchmark WS_Batch Synthesize/Procure Bulk Working Standard (WS) Batch WS_Batch->Characterize  Test Candidate Compare Direct Comparison RS vs. WS Characterize->Compare Qualified_WS Qualified Working Standard Compare->Qualified_WS If criteria met QC_Test Routine QC Analysis (e.g., HPLC Impurity Profile) Qualified_WS->QC_Test  Calibrant/Control Routine_Sample API/Drug Product Batch Routine_Sample->QC_Test Result Reportable Result QC_Test->Result

Caption: Workflow for qualifying and using a Working Standard.

Core Analytical Protocols for Qualification

The trustworthiness of a working standard hinges on its rigorous analytical characterization against the primary reference standard. The following protocols are designed to be self-validating through the inclusion of system suitability tests (SST).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is the cornerstone of qualification, providing a quantitative measure of purity and detecting any related substances.

Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: A C18 column provides excellent hydrophobic retention for the phenyl ring. TFA is an ion-pairing agent that improves peak shape for the amine group and provides a low pH to ensure its protonation.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Rationale: A gradient elution is necessary to separate potential impurities with a wide range of polarities. Detection at 225 nm provides good sensitivity for the chlorophenyl chromophore.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A.

    • Reference Standard (RS) Solution: Accurately weigh and dissolve the RS to a final concentration of 0.5 mg/mL.

    • Working Standard (WS) Solution: Prepare in the same manner as the RS solution.

  • System Suitability Testing (SST):

    • Inject the RS solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates ≥ 2000.

    • Rationale: SST ensures that the chromatographic system is operating with acceptable precision, accuracy, and efficiency before any sample analysis begins.

  • Analysis and Calculation:

    • Inject the RS and WS solutions in duplicate.

    • Calculate purity by area normalization: Purity (%) = (Area_MainPeak / Area_Total) * 100.

    • Compare the purity values of the RS and WS.

Identity Confirmation by Spectroscopy

While HPLC confirms purity, it does not definitively prove molecular structure. Spectroscopic methods are essential for identity confirmation.

A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Protocol: Dissolve ~10 mg of the standard in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Expected Spectrum & Rationale:

    • ~7.4 ppm (doublet, 2H) & ~7.6 ppm (doublet, 2H): Aromatic protons of the para-substituted chlorophenyl ring. The characteristic splitting pattern confirms the substitution.

    • ~4.5 ppm (triplet, 1H): The methine proton (CH) adjacent to the amine and phenyl groups.

    • ~3.6 ppm (singlet, 3H): The methyl ester (OCH₃) protons. A singlet is expected as there are no adjacent protons.

    • ~3.0 ppm (doublet, 2H): The methylene protons (CH₂) adjacent to the ester carbonyl.

    • The spectra of the RS and WS must be identical.

B. High-Resolution Mass Spectrometry (HRMS)

  • Protocol: Infuse a dilute solution (1-10 µg/mL in methanol) into an ESI-QTOF mass spectrometer in positive ion mode.

  • Expected Spectrum & Rationale:

    • HRMS provides a highly accurate mass measurement, confirming the elemental composition.

    • The protonated molecular ion [M+H]⁺ for the free base (C₁₀H₁₂ClNO₂) is expected at m/z 214.0602.[5]

    • The presence of a chlorine atom is confirmed by the characteristic isotopic pattern, with an M+2 peak ([M+H+2]⁺) at approximately one-third the intensity of the M peak.[5] This provides unambiguous confirmation of the molecular formula.

Performance Comparison: Reference vs. Working Standard

The decision to qualify and use a working standard is based on a balance of scientific rigor and operational efficiency. The following table provides an illustrative comparison.

ParameterPrimary Reference StandardIn-House Working StandardJustification & Impact
Purity (HPLC) ≥ 99.8% (with Certificate of Analysis)≥ 99.5% (qualified against RS)The RS sets the benchmark. The WS must be of sufficient purity for its intended use, with a well-defined and documented purity value.
Certification Pharmacopeial (e.g., USP) or ISO 17034 CertifiedTraceable to the Primary RS[9] RS is legally authoritative. WS relies on an unbroken chain of comparisons back to the RS for its validity.
Stability Proven long-term stability (e.g., >2 years)Stability determined by in-house studiesThe re-test date for a WS must be supported by empirical data, as outlined in the next section.
Availability Small quantities (e.g., 50-100 mg)Large quantities (grams to kilograms)Enables extensive and routine testing without depleting the primary standard.
Cost (Relative) Very HighLow to ModerateSignificant cost savings for high-throughput QC labs is the primary driver for using a WS.

Ensuring Long-Term Reliability: Stability Assessment

The assigned shelf-life or "re-test period" for a working standard is not arbitrary; it must be supported by a formal stability study.[10] This ensures the standard remains fit for purpose throughout its use. The protocol should be designed in accordance with ICH Q1A(R2) guidelines.[11]

G cluster_0 Study Setup cluster_1 Storage Conditions cluster_2 Testing Schedule & Evaluation Initial Time Zero Analysis (Purity, Appearance, etc.) Package Package WS in Proposed Container Initial->Package LongTerm Long-Term 25°C / 60% RH Package->LongTerm Accelerated Accelerated 40°C / 75% RH Package->Accelerated LT_Test Test at: 3, 6, 9, 12, 18, 24 months LongTerm->LT_Test Acc_Test Test at: 1, 3, 6 months Accelerated->Acc_Test Eval Evaluate Trends Set Re-Test Date LT_Test->Eval Acc_Test->Eval Provides supporting data

Caption: ICH-compliant stability study workflow for a Working Standard.

Experimental Protocol:

  • Initial Analysis (Time Zero): Perform a full characterization of the WS batch as described in Section 3. This establishes the baseline data.

  • Sample Storage: Store aliquots of the WS in containers that simulate the proposed long-term storage, protected from light. Place samples into validated stability chambers under two conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.[12]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[12]

  • Time-Point Testing: At specified intervals (e.g., 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated), remove samples and re-test for critical attributes, primarily purity by HPLC and appearance.

  • Data Evaluation: Analyze the data for any degradation trends. The re-test period is determined by the time point at which the standard remains within its established acceptance criteria under long-term conditions. Accelerated data can be used to support a provisional re-test period.[11]

Conclusion

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is more than just a chemical; in a pharmaceutical context, it is a critical tool for ensuring product quality. This guide has demonstrated that the true value of a reference standard lies in its rigorous characterization and proper implementation within a quality system.

By employing a two-tiered system of a primary Reference Standard and a well-qualified Working Standard, laboratories can achieve a cost-effective, compliant, and scientifically sound approach to routine analysis. The experimental protocols and comparative data provided herein offer a robust framework for researchers, scientists, and drug development professionals to confidently qualify and utilize this and other similar reference materials, ultimately safeguarding the integrity of their analytical results and the safety of the final pharmaceutical product.

References

  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem. [Link]

  • ResearchGate. (n.d.). (PDF) Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. ResearchGate. [Link]

  • Carbogen Amcis. (n.d.). Stability Studies & Reference Standards Services. Carbogen Amcis. [Link]

  • Pharmaffiliates. (2025, May 16). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. Pharmaffiliates. [Link]

  • Open Access Journals. (2013, June 28). Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]

  • Learning Science. (2021, September 5). NMR spectrum of methyl propanoate. YouTube. [Link]

  • European Medicines Agency. (2003, December 17). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. EMA. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Baclofen Tablets. [Link]

  • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]

  • U.S. Food and Drug Administration. (n.d.). In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. FDA. [Link]

  • National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.).
  • Automated Topology Builder. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate. PubChem. [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, ensuring the protection of personnel and the environment.

The procedural recommendations outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chlorinated organic compound. Before handling, it is imperative to recognize its associated hazards to inform safe handling and disposal procedures.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any handling or disposal activities. This involves evaluating the potential for exposure and implementing appropriate control measures, including the use of personal protective equipment (PPE).

Table 1: Hazard and Safety Information Summary

PropertyInformationSource
GHS Hazard Codes H315, H319, H335[1]
Signal Word Warning[2]
Recommended PPE Chemical-resistant gloves, safety goggles or face shield, lab coat, and respiratory protection if dust is generated.[3][4][5][6]
Pre-Disposal: Essential Preparatory Steps

Proper disposal begins long before the waste leaves the laboratory. Adherence to these preparatory steps is crucial for ensuring a safe and compliant disposal process.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of via the sewer system.[3][4] This is to prevent environmental contamination and potential reactions within the drainage system.

  • Avoid Mixing with Incompatible Wastes: Chemical wastes must be segregated based on compatibility to prevent dangerous reactions.[7] Store this compound's waste separately from strong oxidizing agents, bases, and other reactive chemicals.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and ultimate disposal of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride waste.

  • Identify as Hazardous Waste: Due to its irritant properties and its nature as a chlorinated organic compound, this chemical must be treated as hazardous waste.[7][8]

  • Segregate at the Source: Designate a specific, clearly labeled waste container for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). This waste stream should be categorized as halogenated organic waste.[9][10]

  • Select Appropriate Containers: Use containers that are chemically resistant and have a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally a good choice.[8][9] Ensure the container is in good condition, free from leaks or cracks.

  • Container Filling: Do not overfill the waste container. A general rule is to fill to no more than 90% of the container's capacity to allow for expansion of vapors and to prevent spills.[9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.[8]

  • Clear and Accurate Labeling: All hazardous waste containers must be clearly labeled.[7][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride"

    • The specific hazard characteristics (e.g., Irritant)

    • The date the waste was first added to the container

    • The name and contact information of the generating laboratory or researcher

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[8][11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Engage a Licensed Waste Disposal Company: The final and most critical step is to arrange for the collection and disposal of the waste by a licensed professional waste disposal service.[3][4][12] These companies are equipped to handle and transport hazardous chemicals in accordance with all federal, state, and local regulations.

  • Incineration as the Preferred Method: The recommended method for the disposal of this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[3][4] This process ensures the complete destruction of the organic molecule and the scrubbing of acidic gases, such as hydrogen chloride, that are formed during combustion.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A 1. Hazard Assessment & PPE B 2. Segregate as Halogenated Waste A->B Characterize C 3. Use Designated, Labeled Container B->C Contain D 4. Store in Satellite Accumulation Area C->D Store E 5. Keep Container Securely Closed D->E Maintain F 6. Schedule Pickup with Licensed Vendor E->F Arrange G 7. Transport to Treatment Facility F->G Collect H 8. High-Temperature Incineration G->H Dispose

Disposal workflow for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.
Contaminated Material and Spill Management
  • Contaminated Labware and PPE: Any materials, such as pipette tips, gloves, or empty stock containers, that are contaminated with Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride must be disposed of as hazardous waste following the same protocol as the chemical itself.[3]

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[3] Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials for disposal as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a multi-step process that demands careful attention to detail. By understanding the hazards, following a systematic protocol for segregation, containerization, and labeling, and entrusting the final disposal to certified professionals, the scientific community upholds its commitment to safety and environmental stewardship. Adherence to these guidelines, which are aligned with regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][11], is not merely a matter of compliance but a cornerstone of responsible research.

References

  • MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Capot Chemical Co.,Ltd.
  • Chemical Safety Data Sheet MSDS / SDS - (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. ChemicalBook.
  • methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Disposing of Chlorine: Pool and Cleaning Products. NEDT.org.
  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville.
  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University, Environmental Health and Safety.
  • Safety Data Sheet - 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. Fisher Scientific.
  • Laboratory Chemical Waste Management Guidelines.
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。